1-Cyclohexyl-6-fluoro-1,3-benzodiazole
CAS No.: 1365271-29-9
Cat. No.: VC0114092
Molecular Formula: C13H15FN2
Molecular Weight: 218.275
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1365271-29-9 |
|---|---|
| Molecular Formula | C13H15FN2 |
| Molecular Weight | 218.275 |
| IUPAC Name | 1-cyclohexyl-6-fluorobenzimidazole |
| Standard InChI | InChI=1S/C13H15FN2/c14-10-6-7-12-13(8-10)16(9-15-12)11-4-2-1-3-5-11/h6-9,11H,1-5H2 |
| Standard InChI Key | VNVCGBCUQSDFOA-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)N2C=NC3=C2C=C(C=C3)F |
Introduction
Chemical Structure and Properties
Structural Characteristics
1-Cyclohexyl-6-fluoro-1,3-benzodiazole belongs to the benzodiazole family of compounds, which are characterized by a fused benzene and imidazole ring system. The distinctive features of this particular compound include a cyclohexyl group attached to one of the nitrogen atoms (N-1) and a fluorine atom at the 6-position of the benzodiazole ring . The molecular formula is C13H15FN2, and it has a molecular weight of 218.27 g/mol .
The compound is closely related to other fluorinated benzodiazole derivatives, such as 1-Cyclohexyl-5-fluorobenzimidazole and 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole . These structural analogs differ primarily in the position or number of fluorine atoms on the benzodiazole core.
Physicochemical Properties
The physicochemical properties of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole play a crucial role in determining its biological activity and pharmaceutical potential. Table 1 summarizes the key computed properties of this compound.
Table 1: Physicochemical Properties of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 218.27 g/mol | Indicates good oral bioavailability potential |
| XLogP3 | ~3.3-3.4* | Suggests favorable lipophilicity for membrane penetration |
| Hydrogen Bond Donors | 0 | Affects solubility and membrane permeability |
| Hydrogen Bond Acceptors | 2 | Contributes to target binding interactions |
| Rotatable Bond Count | 1 | Indicates conformational rigidity |
| CAS Number | 1365271-29-9 | Registry identifier for chemical substance |
*Estimated based on similar compounds
The absence of hydrogen bond donors and the presence of two hydrogen bond acceptors suggest that this compound may have favorable membrane permeability characteristics. The limited number of rotatable bonds (only 1) indicates a relatively rigid structure, which can be advantageous for receptor binding specificity .
Synthesis and Chemical Reactivity
Chemical Reactivity
The reactivity of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole is influenced by both the benzodiazole core and the fluorine substituent. The benzodiazole ring system can participate in various reactions, particularly at the nitrogen atoms and the electrophilic carbon positions .
The presence of fluorine at the 6-position affects the electronic distribution within the molecule, potentially altering reactivity patterns compared to non-fluorinated analogs. Fluorine substitution typically:
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Increases lipophilicity
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Enhances metabolic stability by blocking potential sites of oxidation
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Modifies the electronic properties of the aromatic system
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Can serve as a bioisostere for hydrogen or hydroxyl groups in medicinal chemistry applications
Biological Activities and Applications
Pharmacological Profile
While specific biological activity data for 1-Cyclohexyl-6-fluoro-1,3-benzodiazole is limited in the available search results, insights can be drawn from studies on structurally related benzodiazole and benzimidazole derivatives . These compound classes have demonstrated diverse biological activities.
Benzimidazole derivatives, closely related to benzodiazoles, have shown significant biological activities including:
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Antimicrobial properties against bacterial and fungal pathogens
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Antiproliferative effects against various cancer cell lines
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Antiviral activity, including inhibition of HIV-1 reverse transcriptase
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Antiprotozoal activity against parasitic organisms
For instance, certain 6-chloro-1-(substituted-phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one derivatives have been reported as potent non-nucleoside HIV-1 reverse transcriptase inhibitors . Similarly, pyrimidine–benzimidazol hybrids have demonstrated activity against multiple cancer cell lines, including MCF-7 and MGC-803 .
Structure-Activity Relationships
The biological activity of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole is likely influenced by key structural features:
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The benzodiazole core serves as a privileged structure in medicinal chemistry, capable of interacting with various biological targets
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The cyclohexyl substituent at N-1 may enhance lipophilicity and influence binding to hydrophobic pockets in target proteins
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The fluorine atom at the 6-position can modify electronic properties and metabolic stability
Table 2: Potential Biological Activities Based on Structural Features
| Structural Feature | Potential Contribution to Activity |
|---|---|
| Benzodiazole core | Interaction with enzymes and receptors; scaffold for multiple pharmacological activities |
| Cyclohexyl group | Enhanced lipophilicity; potential for hydrophobic interactions with targets |
| 6-Fluoro substituent | Increased metabolic stability; altered electronic distribution; potential hydrogen bonding interactions |
Applications in Research and Development
1-Cyclohexyl-6-fluoro-1,3-benzodiazole has applications as a building block in chemical synthesis and pharmaceutical research . Its unique structure makes it valuable for:
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Structure-activity relationship studies in drug discovery programs
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Development of fluorinated pharmaceutical candidates with improved pharmacokinetic properties
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Synthesis of chemical libraries for high-throughput screening
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Preparation of molecular probes for biological investigations
Comparative Analysis with Related Compounds
Structural Analogs
1-Cyclohexyl-6-fluoro-1,3-benzodiazole shares structural similarities with several related compounds. Table 3 presents a comparison with two close analogs.
Table 3: Comparison of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole with Structural Analogs
| Property | 1-Cyclohexyl-6-fluoro-1,3-benzodiazole | 1-Cyclohexyl-5-fluorobenzimidazole | 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole |
|---|---|---|---|
| Molecular Formula | C13H15FN2 | C13H15FN2 | C13H14F2N2 |
| Molecular Weight | 218.27 g/mol | 218.27 g/mol | 236.26 g/mol |
| Fluorine Position | 6-position | 5-position | 6,7-positions |
| CAS Number | 1365271-29-9 | 1375068-87-3 | 1365272-58-7 |
| XLogP3 | ~3.3-3.4* | 3.3 | 3.4 |
| H-Bond Acceptors | 2 | 2 | 3 |
*Estimated based on similar compounds
The key difference between 1-Cyclohexyl-6-fluoro-1,3-benzodiazole and 1-Cyclohexyl-5-fluorobenzimidazole is the position of the fluorine atom, which can significantly impact biological activity through altered electronic distribution and protein binding interactions . 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole, with two fluorine atoms, may exhibit even greater lipophilicity and metabolic stability .
Future Research Directions
Chemical Modifications
Structure-activity relationship studies could investigate modifications to enhance potency and selectivity:
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Substitution at various positions of the benzodiazole core
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Replacement of the cyclohexyl group with other cycloalkyl or aryl substituents
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Introduction of additional functional groups to improve target binding
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Development of hybrid molecules incorporating other bioactive pharmacophores
Drug Delivery Applications
The physicochemical properties of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole suggest potential applications in drug delivery:
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As a lipophilic moiety in prodrug design
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For incorporation into nanoparticle formulations
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In targeted drug delivery systems
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As part of dual-action therapeutic agents
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